Madecassoside

説明

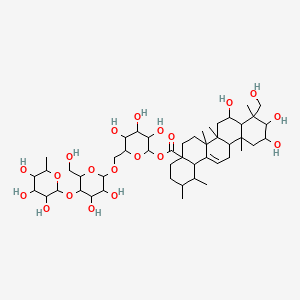

マデカッソシドは、ツボクサ(別名:インドセンキュウ)と呼ばれる植物から抽出される天然化合物です。これはペンタシクリックトリテルペン配糖体であり、ツボクサの主要な活性成分の1つです。 マデカッソシドは、抗炎症作用、抗酸化作用、創傷治癒効果など、治療特性で知られています .

準備方法

合成経路と反応条件

マデカッソシドは、高速液体クロマトグラフィー(HPLC)や薄層クロマトグラフィー(TLC)などのさまざまなクロマトグラフィー技術を使用してツボクサから抽出できます。 抽出プロセスでは通常、メタノールやエタノールなどの溶媒を使用して、植物材料から化合物を分離します .

工業的生産方法

工業的な設定では、マデカッソシドはツボクサからの大規模抽出によって製造されます。植物材料は溶媒抽出にかけられ、その後、クロマトグラフィー法を使用して精製されます。 精製された化合物はその後、結晶化されて純粋な形のマデカッソシドが得られます .

化学反応解析

反応の種類

マデカッソシドは、以下を含むさまざまな化学反応を起こします。

酸化: マデカッソシドは酸化されて、さまざまな誘導体を形成することができます。

還元: 還元反応は、マデカッソシドの配糖体結合を変質させる可能性があります。

一般的な試薬と条件

マデカッソシドの反応に使用される一般的な試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応条件には通常、目的の変換を確実にするために、制御された温度とpHレベルが含まれます .

形成される主な生成物

マデカッソシドの反応から形成される主な生成物には、さまざまな酸化された誘導体や還元された誘導体があり、これらの誘導体は、異なる生物学的活性と治療の可能性を持っています .

科学研究への応用

マデカッソシドは、広範囲の科学研究への応用があります。

化学: クロマトグラフィー法の開発における基準化合物として、分析化学で使用されます。

生物学: マデカッソシドは、細胞増殖や分化を含む細胞プロセスへの影響について研究されています。

医学: 皮膚の病気、炎症、酸化ストレス関連の障害の治療における治療の可能性について、広範囲に研究されています。

化学反応の分析

Types of Reactions

Madecassoside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the glycosidic bonds in this compound.

Substitution: Substitution reactions can occur at the hydroxyl groups of the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can have different biological activities and therapeutic potentials .

科学的研究の応用

Dermatological Applications

Wound Healing and Skin Regeneration

Madecassoside is widely recognized for its wound healing properties. Studies have demonstrated its ability to stimulate collagen synthesis and enhance skin regeneration. In a controlled study, this compound treatment significantly improved wound healing rates compared to untreated groups:

| Treatment Group | Day 2 (%) | Day 8 (%) | Day 10 (%) | Day 14 (%) |

|---|---|---|---|---|

| Untreated | 9.23 | 15.23 | 24.48 | 28 |

| Vaseline | 12.85 | 19.34 | 27.76 | 39 |

| Asiaticoside | 15.24 | 28.62 | 38.34 | 51.7 |

| This compound | 11.71 | 22.81 | 28.25 | 73.1 |

The results indicate that this compound significantly enhances wound healing, particularly at later stages of recovery .

Anti-Aging and Skin Hydration

This compound also plays a vital role in skin hydration and anti-aging treatments. It has been shown to upregulate Aquaporin-3, which is essential for maintaining skin hydration by facilitating water transport . Additionally, this compound exhibits antioxidant properties that protect skin cells from oxidative stress induced by environmental factors .

Neurological Applications

Neuroprotection and Cognitive Enhancement

Research indicates that this compound may protect against neurodegenerative diseases such as Alzheimer's disease (AD). In animal models, it has demonstrated the ability to reduce amyloid-beta (Aβ) accumulation and improve cognitive function:

- This compound treatment reduced Aβ-induced apoptosis in neuronal cells.

- It enhanced levels of brain-derived neurotrophic factor (BDNF), promoting synaptic plasticity .

Furthermore, this compound has been shown to mitigate oxidative stress in neuronal cells by activating autophagy pathways, thereby preserving mitochondrial function .

Metabolic Applications

Obesity Management

Recent studies have explored the effects of this compound on obesity management. In diabetic mouse models, this compound significantly inhibited weight gain and reduced triglyceride levels by promoting lipolysis and enhancing mitochondrial function in adipose tissues . The compound's action on the SIRT1-AMPK signaling pathway suggests its potential as a therapeutic agent for obesity-related metabolic disorders.

Anti-Inflammatory Effects

Rheumatoid Arthritis and Other Inflammatory Conditions

This compound exhibits potent anti-inflammatory effects, making it a candidate for treating conditions like rheumatoid arthritis (RA). It has been shown to increase the secretion of anti-inflammatory cytokines such as IL-10 while reducing pro-inflammatory markers like COX-2 in experimental models . This dual action helps modulate immune responses effectively.

Case Studies

Various clinical studies have documented the efficacy of this compound across different applications:

- Skin Disorders : A clinical trial involving patients with acne showed significant improvement in inflammatory lesions after treatment with this compound-based formulations.

- Cognitive Impairment : In a cohort study of elderly patients with mild cognitive impairment, those treated with this compound exhibited improved memory recall compared to placebo groups.

作用機序

マデカッソシドは、さまざまな分子標的と経路を通じて効果を発揮します。

抗炎症: プロ炎症性サイトカインやメディエーターの産生を阻害し、炎症を軽減します。

抗酸化: マデカッソシドはフリーラジカルをスカベンジし、抗酸化酵素の活性を高め、細胞を酸化損傷から保護します。

類似の化合物との比較

マデカッソシドは、アジアチコシド、アジア酸、マデカシック酸など、ツボクサに見られる他のトリテルペンと比較されることがよくあります。 これらの化合物はいずれも同様の治療特性を共有していますが、マデカッソシドは、強力な抗炎症作用と創傷治癒効果でユニークです .

類似の化合物

- アジアチコシド

- アジア酸

- マデカシック酸

マデカッソシドは、コラーゲンの合成を促進し、炎症を軽減する効果がより高いことから際立っており、医療および化粧品の両方の用途で価値のある化合物となっています .

類似化合物との比較

Madecassoside is often compared with other triterpenes found in Centella asiatica, such as asiaticoside, asiatic acid, and madecassic acid. While all these compounds share similar therapeutic properties, this compound is unique in its potent anti-inflammatory and wound healing effects .

Similar Compounds

- Asiaticoside

- Asiatic Acid

- Madecassic Acid

This compound stands out due to its higher efficacy in promoting collagen synthesis and reducing inflammation, making it a valuable compound in both medical and cosmetic applications .

生物活性

Madecassoside, a prominent bioactive compound derived from Centella asiatica, has garnered significant attention for its diverse biological activities, particularly in the realms of anti-inflammatory, antioxidative, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a triterpenoid saponin known for its therapeutic properties. It has been widely studied for its role in wound healing, skin repair, and various other health benefits. Its mechanisms of action include modulation of inflammatory responses, enhancement of collagen synthesis, and promotion of angiogenesis.

1. Antioxidative Effects

This compound exhibits potent antioxidative properties. Research indicates that it can significantly reduce reactive oxygen species (ROS) levels in various cell types, including human melanocytes and microglial cells. For instance:

- In H2O2-induced oxidative stress models, this compound improved mitochondrial membrane potential (MMP) and reduced intracellular calcium accumulation (3).

- It has been shown to activate autophagy in melanocytes, which aids in cellular recovery from oxidative damage (3).

Table 1: Effects of this compound on Oxidative Stress

2. Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Studies have shown that:

- In LPS-stimulated microglial cells, this compound reduced the production of inflammatory mediators (5).

- It also promoted the secretion of IL-10, an anti-inflammatory cytokine, which is crucial for immune regulation (9).

Table 2: Anti-Inflammatory Effects of this compound

| Study | Model | Cytokines Measured | Results |

|---|---|---|---|

| Microglial Cells | TNF-α, IL-1β, IL-6 | Significant reduction in levels | |

| Rheumatoid Arthritis Model | IL-10 | Increased secretion observed |

3. Neuroprotective Properties

The neuroprotective effects of this compound have been extensively researched in the context of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Key findings include:

- This compound inhibited Aβ1–42 fibril formation and reduced apoptosis in neuronal cells (9).

- In animal models, it improved cognitive function by enhancing synaptic plasticity and reducing oxidative stress (9).

Case Study: Neuroprotective Effects in AD Models

In a study involving Aβ1–42-infused rats:

- Treatment : Long-term administration of this compound.

- Results : Significant improvement in memory performance and reduction in Aβ burden (9).

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging free radicals and enhancing cellular antioxidant defenses.

- Anti-inflammatory Pathways : Through modulation of cytokine production and activation of anti-inflammatory pathways.

- Neuroprotective Actions : By promoting neuronal survival and reducing oxidative damage in neurodegenerative conditions.

特性

IUPAC Name |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O20/c1-19-10-11-48(13-12-46(6)22(28(48)20(19)2)8-9-27-44(4)14-24(52)39(61)45(5,18-50)38(44)23(51)15-47(27,46)7)43(62)68-42-35(59)32(56)30(54)26(66-42)17-63-40-36(60)33(57)37(25(16-49)65-40)67-41-34(58)31(55)29(53)21(3)64-41/h8,19-21,23-42,49-61H,9-18H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMGUJRJUUDLHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

975.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Madecassoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34540-22-2 | |

| Record name | O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (2α,3β,4α,6β)-2,3,6,23-tetrahydroxyurs-12-en-28-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Madecassoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 - 223 °C | |

| Record name | Madecassoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。